molecular formula C11H11IO2 B13660798 Ethyl 2-(2-iodophenyl)acrylate

Ethyl 2-(2-iodophenyl)acrylate

Cat. No.: B13660798
M. Wt: 302.11 g/mol
InChI Key: QDUIRXWAKPKSFP-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Acrylates and Aromatic Systems

The utility of Ethyl 2-(2-iodophenyl)acrylate in organic synthesis is derived from the distinct reactivity of its two core components: the halogenated acrylate (B77674) and the iodoaromatic ring.

Halogenated Acrylates are a class of organic molecules that feature a halogen atom attached to an acrylate backbone. google.com These compounds are valuable in synthesis due to their defined reactivity. The presence of a halogen can influence the electronic properties of the acrylate system and provide a handle for further chemical modifications. acs.org For instance, methods like Rh(III)-catalyzed C-H activation can produce Z-haloacrylic acid derivatives, which are useful in subsequent reactions like Sonogashira couplings. organic-chemistry.org The development of protocols for synthesizing α-haloacrylates has expanded their accessibility and use in constructing more complex molecules. acs.org

Aromatic Systems , such as the phenyl group in this compound, are fundamental building blocks in organic chemistry. nih.gov The iodine atom attached to this aromatic ring is particularly significant. Aryl iodides are more reactive than their bromide or chloride counterparts in many transition metal-catalyzed reactions, such as the Heck reaction, due to the weaker carbon-iodine bond. nih.gov This enhanced reactivity makes ortho-iodoaryl compounds, like this compound, highly effective substrates for reactions that involve the formation of new carbon-carbon bonds at the aromatic ring. rsc.org

The combination of these two functionalities in a single molecule makes this compound a bifunctional building block. It possesses both an electrophilic acrylate portion, susceptible to conjugate addition, and a reactive aryl iodide site, primed for transition-metal catalysis. This dual reactivity allows for the strategic design of complex synthetic sequences.

Role as a Versatile Synthetic Precursor in Annulation and Cyclization Reactions

A primary application of this compound and its analogues is as a precursor in annulation and cyclization reactions, which are processes that form new rings onto an existing molecular framework. The compound is particularly well-suited for palladium-catalyzed reactions that generate complex polycyclic systems in a single step.

One of the most notable applications is in the synthesis of 9-fluorenylidenes . Research has demonstrated that ortho-halostyrenes, a category that includes derivatives of this compound, undergo palladium-catalyzed annulation with arynes (highly reactive intermediates derived from an aromatic ring). nih.govnih.gov This methodology is significant because it constructs the valuable 9-fluorenylidene carbocyclic ring system in one step by forming two new carbon-carbon bonds. nih.gov The reaction tolerates a variety of functional groups, including the ester group present in this compound. nih.gov While much of the foundational work has been demonstrated with the analogous methyl or acrylonitrile (B1666552) derivatives, the principles extend to the ethyl ester. nih.govnih.gov For instance, the palladium-catalyzed alkyne annulation of methyl 3-(2-iodophenyl)acrylate has been reported in the literature as a route to other cyclic systems. nih.govnih.gov

The general process for the synthesis of 9-fluorenylidenes from an ortho-halostyrene involves its reaction with an aryne precursor, such as a 2-(trimethylsilyl)aryl trifluoromethanesulfonate, in the presence of a palladium catalyst and a fluoride (B91410) source. nih.gov

Reactants Catalyst System Conditions Product Yield Reference
(E)-3-(2-Iodophenyl)acrylonitrile, Benzyne (B1209423) precursor10 mol % Pd(dba)₂, 20 mol % dppm, CsF1:1 CH₃CN/Toluene, 110 °C, 24 h2-(9H-Fluoren-9-ylidene)acetonitrile91% nih.gov
Ethyl (E)-3-(2-bromophenyl)acrylate, Benzyne precursor10 mol % Pd(dba)₂, 20 mol % dppm, CsF1:1 CH₃CN/Toluene, 110 °C, 24 hEthyl 2-(9H-fluoren-9-ylidene)acetate75% nih.gov

Furthermore, extensions of this methodology have been used to synthesize phenanthrenes . The reaction of a related ortho-halo allylic benzene, ethyl (E)-4-(2-iodophenyl)but-2-enoate, with a benzyne precursor under palladium catalysis yielded ethyl (phenanthren-9-yl)acetate. nih.govnih.gov This demonstrates the versatility of these precursors in building different types of polycyclic aromatic frameworks, underscoring the role of this compound and related structures as key intermediates in constructing complex organic molecules through annulation strategies. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

ethyl 2-(2-iodophenyl)prop-2-enoate

InChI

InChI=1S/C11H11IO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3

InChI Key

QDUIRXWAKPKSFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC=CC=C1I

Origin of Product

United States

Advanced Organic Transformations and Reaction Mechanisms Involving Ethyl 2 2 Iodophenyl Acrylate and Analogues

Palladium-Catalyzed Reactions

Palladium catalysis stands as a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like ethyl 2-(2-iodophenyl)acrylate, palladium catalysts facilitate a variety of intramolecular transformations, leading to the efficient synthesis of complex molecular architectures.

Intramolecular Cyclization Pathways

The strategic placement of the aryl iodide and the acrylate (B77674) olefin in this compound allows for a series of intramolecular cyclization events, each leading to distinct and valuable carbocyclic or heterocyclic systems.

A novel synthetic strategy for creating cyclopentene-fused heterocycles involves the palladium-catalyzed tandem ring-opening and ring-closing reaction of diazabicyclic alkenes with ortho-functionalized aryliodides, a class of compounds to which this compound belongs. This process allows for the efficient assembly of complex scaffolds in a single pot.

The proposed mechanism for this transformation begins with the oxidative addition of a Pd(0) catalyst to the carbon-iodine bond of the aryl iodide. The resulting arylpalladium(II) intermediate then undergoes a Heck-type insertion with the diazabicyclic olefin. This is followed by a β-hydride elimination, which opens the bicyclic ring to form a cyclopentene moiety tethered to the original aromatic ring. The final step is an intramolecular nucleophilic attack from a suitably positioned group on the aromatic ring, leading to the formation of the fused heterocyclic system. This tandem reaction can be tuned to favor different products, providing a versatile method for generating molecular diversity.

The palladium-catalyzed annulation of arynes with ortho-halostyrenes, such as this compound, provides a powerful and direct route to synthesize substituted 9-fluorenylidenes. nih.govnih.gov This methodology is significant as it constructs the important fluorenylidene carbocyclic system in a single step, forming two new carbon-carbon bonds under relatively mild conditions. nih.gov

The reaction is initiated by the in-situ generation of a highly reactive aryne intermediate from a precursor, typically a 2-(trimethylsilyl)aryl triflate, using a fluoride (B91410) source like cesium fluoride (CsF). A Pd(0) catalyst, often formed from Pd(dba)₂, first undergoes oxidative addition with the ortho-halostyrene. This arylpalladium(II) species then inserts the aryne. The resulting intermediate undergoes reductive elimination to furnish the 9-fluorenylidene product and regenerate the Pd(0) catalyst. This process is tolerant of a wide array of functional groups, including esters, nitriles, aldehydes, and ketones. nih.govnih.gov

Substrate AnalogueAryne PrecursorCatalyst SystemProductYield (%)
Methyl 3-(2-iodophenyl)acrylate2-(Trimethylsilyl)phenyl triflatePd(dba)₂ / dppmMethyl 2-(fluoren-9-ylidene)acetate75
2-Iodostyrene2-(Trimethylsilyl)phenyl triflatePd(dba)₂ / dppm9-Methylenefluorene85
2-Iodo-4-methylstyrene2-(Trimethylsilyl)phenyl triflatePd(dba)₂ / dppm2-Methyl-9-methylenefluorene80

Data compiled from studies on analogous ortho-halostyrenes. nih.gov

Furthermore, this methodology has been extended to the synthesis of phenanthrenes. By using ortho-halo allylic benzenes, a similar palladium-catalyzed aryne annulation pathway can be accessed to construct the phenanthrene (B1679779) nucleus, a core structure in many biologically active compounds. nih.gov

While intermolecular 1,2-diarylation of alkenes is a well-established process, achieving a direct intramolecular 1,2-diarylation with a substrate like this compound represents a significant synthetic challenge. Such a transformation would formally add both the pendant iodophenyl group and another aryl group across the acrylate double bond in a single cascade.

A related, powerful transformation is the Catellani reaction, which uses norbornene as a transient mediator to orchestrate ortho-C–H functionalization adjacent to an initial cross-coupling site. researchgate.netresearchgate.net An intramolecular variant could be envisioned where the initial oxidative addition of palladium to the C-I bond is followed by insertion of the tethered acrylate. Instead of β-hydride elimination, this intermediate could theoretically be intercepted by a second arylating agent in a C–H activation or cross-coupling step, leading to a 1,2-diarylated product. However, such a direct intramolecular diarylation is not commonly reported.

More feasible are multi-step, one-pot sequences. For instance, an initial intermolecular Heck coupling could be followed by an intramolecular C–H arylation (Fujiwara-Morita reaction) to construct the diarylated, cyclized product. The development of a true intramolecular 1,2-diarylation remains an active area of research in catalysis.

Heck-Type Coupling and Subsequent Cyclizations

The intramolecular Heck reaction (IMHR) is one of the most powerful applications for substrates like this compound. This reaction provides a robust and reliable method for constructing carbocyclic and heterocyclic ring systems. For this specific substrate, a 6-exo-trig cyclization is highly favored, leading to the formation of a six-membered ring.

The catalytic cycle begins with the oxidative addition of a Pd(0) species, typically generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands, into the aryl-iodide bond. This creates a σ-arylpalladium(II) complex. The pendant acrylate double bond then coordinates to the palladium center and undergoes migratory insertion into the aryl-palladium bond. This key step is irreversible and forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. The reaction concludes with a β-hydride elimination step, which forms the exocyclic double bond of the product and generates a hydridopalladium(II) species. This species then undergoes reductive elimination with a base to regenerate the active Pd(0) catalyst.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Product Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100High
Pd₂(dba)₃P(o-tol)₃Ag₂CO₃Toluene80High
PdCl₂(PPh₃)₂K₂CO₃NMP120Moderate to High

Table represents typical conditions for Intramolecular Heck Reactions of similar substrates.

The high functional group tolerance of the IMHR makes it suitable for use in the synthesis of complex molecules and natural products. The regioselectivity is generally high, with a strong preference for the formation of five- and six-membered rings via exo cyclization.

Ligand Effects and Catalyst Optimization in Palladium-Catalyzed Processes

The outcome, efficiency, and selectivity of the palladium-catalyzed reactions involving this compound are profoundly influenced by the choice of ligands, additives, and reaction conditions. Catalyst optimization is crucial for achieving high yields and directing the reaction toward a specific desired pathway.

Ligand Effects: Ligands play a multifaceted role by stabilizing the palladium catalyst, modulating its reactivity, and influencing the stereoselectivity of the reaction.

Phosphine Ligands: Monodentate phosphines like triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are commonly used in Heck and aryne annulation reactions. Their steric and electronic properties can be tuned to optimize reaction rates and prevent catalyst decomposition. Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)methane (dppm), are particularly effective in aryne annulations, likely by stabilizing key intermediates in the catalytic cycle. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form highly stable and reactive palladium complexes. They are often used to enhance the efficiency of catalysts, especially for challenging cross-coupling reactions involving less reactive aryl chlorides or for promoting difficult oxidative addition steps.

Additives and Solvents:

Bases: In Heck reactions, a base (e.g., Et₃N, K₂CO₃) is essential to neutralize the hydriodic acid (HI) generated during the catalytic cycle, allowing for the regeneration of the Pd(0) catalyst.

Silver Salts: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can significantly alter the mechanism of a Heck reaction. These salts act as halide scavengers, forcing the reaction to proceed through a "cationic pathway." This can prevent side reactions like double bond isomerization in the product and often accelerates the rate of cyclization.

Solvents: Polar aprotic solvents such as DMF, NMP, and acetonitrile (B52724) are commonly employed as they can dissolve the ionic intermediates and reagents involved in the catalytic cycles. The choice of solvent can also influence reaction rates and, in some cases, product selectivity.

Optimization often involves screening a matrix of catalysts, ligands, bases, and solvents to identify the ideal conditions for a specific transformation, balancing reaction time, temperature, and product yield while minimizing side-product formation.

Mechanistic Elucidation of Palladium-Mediated Rearrangements and Migrations

Palladium catalysis is a cornerstone of modern organic synthesis, and the reactions of substrates like this compound often proceed through complex mechanistic pathways that can include rearrangements and migrations. These processes, while challenging to control, offer opportunities for the construction of complex molecular architectures.

While direct studies on 1,3-alkyl shifts involving this compound are not extensively documented, the principles can be understood from related palladium-catalyzed processes. A notable example is the palladium-catalyzed 1,3-alkenylarylation of skipped dienes, which proceeds via a metal migration. In this process, an alkyl-Pd(II) intermediate undergoes a sequence of β-hydride elimination and reinsertion, leading to the migration of the palladium atom and subsequent functionalization at a position remote from the initial bond formation researchgate.netbeilstein-journals.org.

A proposed mechanism for a hypothetical 1,3-alkyl shift in a system analogous to this compound could involve the formation of an organopalladium intermediate that, instead of undergoing direct downstream reactions, experiences a reorganization. This could be driven by the desire to relieve steric strain or to access a more thermodynamically stable intermediate.

StepDescriptionIntermediate
1Oxidative addition of Pd(0) to the C-I bond.Aryl-Pd(II) complex
2Migratory insertion of the acrylate double bond.Alkyl-Pd(II) intermediate
31,3-Alkyl ShiftRearranged Alkyl-Pd(II) intermediate
4β-Hydride elimination or other termination step.Final product

Further research is required to specifically elucidate the conditions and substrate modifications that would favor such 1,3-alkyl shifts in reactions of this compound.

Similar to 1,3-alkyl shifts, specific investigations into 1,2-ethyl shifts and metalate rearrangements with this compound are limited. However, the broader field of palladium catalysis provides insights into the feasibility of such transformations. For instance, a novel palladium migration methodology has been developed for the synthesis of complex fused polycycles, which involves 1,4-palladium alkyl to aryl migrations via a through-space C-H activation acs.orgnih.gov. This demonstrates the capacity of palladium to mediate complex intramolecular migrations.

In the context of a Heck-type reaction with an analogue of this compound, a 1,2-shift could potentially occur from a transient alkyl-palladium intermediate. Such a rearrangement would likely be influenced by the electronic and steric properties of the ligands on the palladium center and the substituents on the acrylate moiety. Metalate rearrangements, involving the formation of an 'ate' complex by the addition of a nucleophile to the metal center, could also play a role in facilitating such skeletal reorganizations.

A study on the palladium-catalyzed γ-C(sp³)-H arylation of alkylamines with 2-iodobenzoic acid highlighted a 1,2-arylpalladium migration within a Pd(IV) intermediate mdpi.com. This suggests that under certain conditions, palladium can facilitate the migration of organic groups between adjacent atoms.

Radical-Mediated Transformations

Radical reactions offer a complementary approach to traditional ionic pathways for the cyclization of this compound and its analogues. The generation of an aryl radical from the C-I bond can initiate a cascade of events leading to the formation of complex heterocyclic structures.

The intramolecular cyclization of an aryl radical onto the tethered acrylate is a powerful method for the synthesis of indolines and related heterocycles. While there is a lack of specific examples utilizing chiral sulfinimines with this compound, the cyclization of related N-sulfonylindoles and ene-sulfonamides provides a strong precedent beilstein-journals.orgnih.govresearchgate.net. In these reactions, a radical is generated at the ortho-position of the aryl ring, which then adds to the electron-deficient double bond of the acrylate in a 5-exo-trig fashion.

The use of a chiral auxiliary, such as a sulfinimine, would be intended to induce stereoselectivity in the newly formed stereocenter. The facial selectivity of the radical addition to the acrylate would be influenced by the chiral environment created by the sulfinyl group.

Precursor TypeRadical GenerationKey IntermediateProduct Type
N-sulfonyl anilinesTin hydrideAryl radicalSpiro[indoline-3,3'-indolones]
Ene-sulfonamidesTin hydrideα-sulfonamidoyl radicalPolycyclic imines
Chiral sulfinimine analogueRadical initiatorAryl radicalPotentially chiral indolines

The primary products of these cyclizations are often α-sulfonamidoyl radicals, which can then undergo elimination of a sulfonyl radical to form a transient imine beilstein-journals.orgnih.gov.

Single Electron Transfer (SET) is a plausible mechanism for initiating the radical cyclization of this compound. In a SET process, an electron is transferred from a donor (which could be a photocatalyst, a metal, or an electrochemical source) to the aryl iodide. This results in the formation of a radical anion, which then fragments to release an iodide anion and the desired aryl radical.

While much of the research on SET processes involving acrylates has focused on polymerization (SET-LRP), the fundamental principles are applicable to intramolecular cyclizations nih.goviastate.edu. The feasibility of a SET-initiated cyclization would depend on the reduction potential of this compound and the choice of the SET reagent.

Potential SET Initiators for Aryl Iodide Reduction:

Photocatalysts (e.g., iridium or ruthenium complexes)

Transition metals (e.g., copper(0))

Organic electron donors

The control of regioselectivity and stereoselectivity is paramount in radical cascade reactions to generate complex molecules with well-defined three-dimensional structures. In the context of the cyclization of this compound analogues, the regioselectivity is generally governed by Baldwin's rules, with the 5-exo-trig cyclization being highly favored.

Stereoselectivity in these reactions can be influenced by several factors. The use of chiral auxiliaries, as discussed for chiral sulfinimines, is a common strategy. The stereochemical outcome can also be dependent on the reaction conditions and the nature of the radical precursor. For instance, the stereoselectivity of intramolecular radical cyclizations of α-carbon radicals of esters can be highly dependent on the substituent at the radical center, with aryl substituents leading to higher selectivity than alkyl substituents researchgate.net. This has been attributed to a change in the rate-determining step from conformational processes to the cyclization itself researchgate.net.

Recent advances have shown that high levels of stereocontrol can be achieved in radical reactions, challenging the old paradigm of radicals being unselective species.

Reductive Radical Fragmentation (e.g., in carbohydrate chemistry)

Reductive radical fragmentation is a powerful synthetic strategy that leverages the formation of radical species to induce specific bond cleavages, often leading to complex molecular rearrangements or the formation of new functional groups. In the context of analogues of this compound, the carbon-iodine bond serves as a key initiation point for such reactions. The relative weakness of the C-I bond allows for its homolytic cleavage under reductive conditions, typically using radical initiators or photoredox catalysis, to generate an aryl radical.

In carbohydrate chemistry, this approach has been utilized to achieve transformations that are otherwise challenging. For instance, the fragmentation of anomeric alkoxy radicals can be initiated to cleave the C1-C2 bond in carbohydrate rings. nih.gov This process allows for the conversion of carbohydrates into valuable chiral alditols with one less carbon atom. nih.gov A similar principle can be applied to complex molecules where an iodophenyl group is strategically positioned. Treatment of carbohydrate derivatives containing 1,2-iodohydrins with a system like (diacetoxyiodo)benzene and iodine can generate an anomeric alkoxy radical. nih.gov This radical triggers the fragmentation of the C1-C2 bond, and the resulting C2-radical is subsequently trapped by an iodine atom, yielding 1,1-diiodo alditols in excellent yields. nih.gov This methodology is compatible with many common protecting groups used in carbohydrate synthesis, highlighting its synthetic utility. nih.gov

The general mechanism involves the following key steps:

Radical Generation: Aryl radical formation from the homolytic cleavage of the carbon-iodine bond on the phenyl ring.

Radical Translocation/Trigger: The initial radical can participate in subsequent reactions, such as triggering the formation of other radical species within the molecule (e.g., an alkoxy radical).

Fragmentation: The newly formed radical induces the cleavage of a specific, often weaker, bond within the molecular scaffold (e.g., a C-C bond).

Radical Trapping/Termination: The fragmented radical species is trapped by a suitable reagent or undergoes a termination step to yield the final stable product.

Copper-Catalyzed Reactions

The 2-iodophenyl moiety of this compound makes it an excellent substrate for a variety of copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-heteroatom and carbon-carbon bonds.

Tandem Synthesis of Fused Heterocycles (e.g.,nih.govrsc.orgnih.govtriazolo[5,1-a]isoquinolines)

Copper-catalyzed tandem reactions provide an efficient pathway to construct complex fused heterocyclic systems in a single synthetic operation. These processes often involve a sequence of bond-forming events, such as amination followed by intramolecular cyclization, to rapidly build molecular complexity. A notable application is the synthesis of pyrazolo[5,1-a]isoquinolines from 2-alkynylbromobenzenes and pyrazole, which proceeds through copper(I)-catalyzed hydroamination and C-H activation. nih.gov

A similar strategy can be envisioned for the synthesis of nih.govrsc.orgnih.govtriazolo[5,1-a]isoquinolines starting from analogues of this compound. The general sequence involves an initial copper-catalyzed coupling of the aryl iodide with a suitable nitrogen-containing precursor (like a 1,2,3-triazole), followed by an intramolecular cyclization onto another part of the molecule. For instance, a CuI-catalyzed tandem reaction has been developed to prepare pyrazolo[5,1-a]isoquinolines from 5-(2-bromoaryl)-N-aryl-1H-pyrazol-3-amines and active acetonitrile derivatives under mild conditions. nih.gov This highlights the utility of copper catalysis in facilitating the necessary C-N and C-C bond formations to assemble the final fused ring system.

The proposed mechanism for such a tandem reaction typically involves:

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl iodide, forming a high-valent copper-aryl intermediate.

N-Arylation: The copper-aryl intermediate reacts with the nitrogen nucleophile (e.g., a triazole), forming a C-N bond.

Intramolecular Cyclization: A subsequent intramolecular reaction, often a C-H activation or condensation, leads to the formation of the new ring.

Reductive Elimination/Catalyst Regeneration: The final step regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Aryl Amination Reactions

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a classic and highly effective method for forming aryl-nitrogen bonds. nih.govmit.edu this compound is an ideal substrate for this transformation, where the iodine atom is substituted by an amine nucleophile. These reactions typically employ a copper(I) salt (e.g., CuI) as the catalyst, a base, and often a ligand to stabilize the copper catalyst and facilitate the reaction. nih.govorganic-chemistry.org

The reaction is versatile, accommodating a wide range of amines, including primary and secondary aliphatic and aromatic amines. organic-chemistry.orgresearchgate.net The mechanism of copper-catalyzed amination has been studied extensively. It is understood to proceed via a Cu(I)/Cu(III) catalytic cycle. rsc.orgacs.org The key steps involve the formation of a copper(I) amidate complex, which then activates the aryl halide. nih.govnih.gov Kinetic studies have shown that the activation of the aryl iodide is often the rate-determining step. nih.govacs.org The use of chelating diamine ligands can be crucial in controlling the concentration and reactivity of the active catalytic species. nih.gov

Catalyst/Ligand SystemAmine TypeConditionsOutcomeReference
CuI / Ethylene (B1197577) GlycolAliphatic & Cyclic AminesK₃PO₄, 2-Propanol, 80°CEfficient C-N coupling, tolerant to air nih.govorganic-chemistry.org
Cu₂O / No LigandAliphatic & Aromatic AminesNMP, 80-110°CGood to high yields with aryl iodides and bromides researchgate.net
Cu(I) / 1,2-DiamineAmides (Goldberg Reaction)Base, SolventFormation of N-aryl amides nih.govnih.gov
CuI / DMEDANitriles (Tandem Hydrolysis/N-arylation)Base, SolventDFT studies show Cu(I)/Cu(III) cycle rsc.org

This table summarizes general findings for copper-catalyzed aryl amination reactions applicable to substrates like this compound.

Other Key Transformations

Aza-Michael/Aldol (B89426) Domino Reactions (e.g., for pyrrolidin-2-ones)

The acrylate moiety in this compound serves as an excellent Michael acceptor. This reactivity can be harnessed in domino reactions, such as the aza-Michael/aldol cascade, to construct heterocyclic structures like pyrrolidin-2-ones. nih.gov In this sequence, an amine first adds to the β-carbon of the acrylate in a conjugate addition (the aza-Michael reaction). georgiasouthern.eduresearchgate.net This step creates an enolate intermediate, which can then participate in a subsequent intramolecular aldol reaction if a suitable electrophile, such as a ketone, is present elsewhere in the molecule or in another reactant.

For example, the organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones has been achieved through an aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes. nih.gov This reaction proceeds with high diastereoselectivity and enantioselectivity, creating three contiguous stereocenters. nih.gov A similar strategy could be employed where an analogue of this compound reacts with an α-amino ketone. The initial aza-Michael addition would be followed by an intramolecular aldol cyclization of the resulting enolate onto the ketone, forming the five-membered pyrrolidin-2-one ring.

Reaction TypeReactantsCatalystProductKey FeaturesReference
Aza-Michael/Aldol Dominoα-Ketoamides + α,β-Unsaturated AldehydesOrganocatalystFunctionalized Pyrrolidin-2-onesHigh diastereoselectivity (>20:1) and enantioselectivity (60-96% ee) nih.gov
Aza-Michael/SN2 DominoBarbiturate-derived Alkenes + N-alkoxy α-haloamidesBaseSpirobarbiturate-pyrrolidinonesMild conditions, forms bioactive spiro-heterocycles rsc.org

This table illustrates the utility of aza-Michael domino reactions in synthesizing pyrrolidinone structures.

Ring Transformation and Ring Expansion Reactions (e.g., to benzo[b]azocin-2-ones)

Analogues of this compound are valuable precursors for synthesizing larger, benzo-fused ring systems through ring transformation and expansion reactions. A notable example is the synthesis of benzo[b]azocin-2-ones, which are eight-membered lactam rings that serve as scaffolds for potential drug candidates. d-nb.infonih.gov

This transformation has been demonstrated starting from α-(ortho-iodophenyl)-β-oxoesters, which are structurally related to the target compound. d-nb.inforesearchgate.net The process is a sequence of reactions beginning with a copper-catalyzed aryl amination, where the iodoarene is coupled with a primary amine. d-nb.infonih.gov The intermediate N-alkyl aniline product then undergoes a spontaneous or catalyzed intramolecular ring transformation. d-nb.info This key step involves the nucleophilic addition of the aniline nitrogen into the carbonyl group of the cycloalkanone portion of the molecule, which triggers the expansion of the ring to furnish the benzo-annulated eight-membered lactam. d-nb.infonih.gov This sequence efficiently constructs the benzo[b]azocin-2-one core in moderate to good yields. d-nb.info

Starting MaterialReaction SequenceKey IntermediatesFinal ProductReference
α-(ortho-iodophenyl)-β-oxoesters1. Cu-catalyzed amination with primary amines2. Intramolecular ring transformationN-alkyl anilines6-carboxybenzo[b]azocin-2-ones d-nb.infonih.govresearchgate.net

This table outlines the reaction sequence for the synthesis of benzo[b]azocin-2-ones.

Olefin Cross-Metathesis

Olefin cross-metathesis (CM) is a powerful catalytic method for the formation of new carbon-carbon double bonds. juniperpublishers.com The reaction involves the transalkylidenation between two different alkenes, typically mediated by ruthenium-based catalysts such as the Grubbs family of catalysts. organic-chemistry.org While a versatile tool in organic synthesis, the cross-metathesis of electron-deficient olefins like acrylates presents specific challenges, including competing self-metathesis reactions and catalyst deactivation. apeiron-synthesis.com

For a substrate such as this compound, successful cross-metathesis would depend on carefully selecting the catalyst and reaction conditions to favor the desired cross-coupled product over homodimers. The second-generation Grubbs catalyst is often employed for reactions involving acrylates. researchgate.net However, the phosphine ligand (PCy3) that dissociates from the catalyst to initiate the catalytic cycle can engage in undesirable side reactions with the electron-deficient acrylate, leading to the formation of a reactive carbanion that can cause catalyst decomposition. researchgate.netacs.org

To mitigate these challenges, several strategies have been developed. The use of phosphine-free catalysts, such as the Hoveyda-Grubbs catalysts, can circumvent the issues associated with the PCy3 ligand. researchgate.net Additionally, additives have been shown to enhance the efficiency of acrylate cross-metathesis. For instance, the addition of copper iodide (CuI) can act as a phosphine scavenger and stabilize the catalyst, leading to improved yields. nih.gov Phenol-functionalized resins have also been demonstrated to sequester the free PCy3, thereby preventing catalyst deactivation and improving the performance of the second-generation Grubbs catalyst in acrylate cross-metathesis. acs.org

Recent advancements have also focused on controlling the stereoselectivity of the newly formed double bond. While Grubbs-type catalysts typically favor the formation of the thermodynamically more stable E-isomer, methodologies combining these catalysts with photocatalysis have enabled highly Z-selective cross-metathesis of acrylates. nih.gov

Although direct examples of olefin cross-metathesis with this compound are not extensively reported, the principles governing the cross-metathesis of functionalized acrylates can be applied. The key to a successful transformation would lie in the careful selection of a suitable ruthenium catalyst, potentially in combination with an additive to suppress catalyst decomposition, and the optimization of reaction parameters to achieve both high conversion and selectivity.

Table 1: Key Considerations for Olefin Cross-Metathesis of Acrylates

FactorDescriptionRelevance to this compound
Catalyst Selection Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used for their functional group tolerance.The choice of catalyst would be critical to tolerate the iodide and ester functionalities.
Side Reactions Homodimerization of the acrylate or the partner olefin can compete with the desired cross-metathesis.The electronic and steric properties of the cross-coupling partner would influence the selectivity.
Catalyst Decomposition The free phosphine ligand from second-generation Grubbs catalysts can react with the acrylate, leading to catalyst deactivation.Additives like CuI or phenol resins could be employed to mitigate this issue.
Stereoselectivity Standard conditions typically yield the E-isomer. Specialized methods are required for Z-selectivity.The desired stereochemistry of the product would dictate the specific catalytic system to be used.

Condensation Reactions (e.g., for spirooxindoles)

Condensation reactions are a cornerstone of heterocyclic synthesis, and this compound and its analogues are valuable substrates for constructing complex molecular architectures such as spirooxindoles. Spirooxindoles are a class of compounds with a spirocyclic junction at the C3 position of the oxindole ring and are of significant interest due to their prevalence in natural products and their diverse biological activities. nih.gov Two prominent condensation strategies for the synthesis of spirooxindoles involving acrylate-type substrates are the Michael addition and 1,3-dipolar cycloaddition.

Michael Addition:

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a widely used method for carbon-carbon bond formation. In the context of spirooxindole synthesis, the enolate of an oxindole can act as the Michael donor, adding to an acrylate acceptor. This initial addition is often followed by an intramolecular cyclization to furnish the spirocyclic core.

For instance, a double Michael addition reaction has been utilized for the efficient construction of spirocyclic azaoxindoles. researchgate.netresearcher.life This approach typically involves the reaction of an oxindole derivative with a suitable Michael acceptor in the presence of a catalyst, such as a phase-transfer catalyst, to facilitate the reaction. The reaction proceeds through the formation of an intermediate which then undergoes a second intramolecular Michael addition to yield the spiro compound.

1,3-Dipolar Cycloaddition:

The 1,3-dipolar cycloaddition reaction is another powerful tool for the construction of five-membered heterocyclic rings. In the synthesis of spirooxindoles, this reaction typically involves an azomethine ylide, generated in situ from the condensation of an isatin derivative and an amino acid (e.g., proline or sarcosine), which then reacts with a dipolarophile. researchgate.net this compound can serve as an effective dipolarophile in such reactions.

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the azomethine ylide adds across the double bond of the acrylate. nih.gov This process is often highly regioselective and diastereoselective, allowing for the controlled synthesis of complex spiro-pyrrolidinyl oxindoles. nih.gov The reaction conditions are generally mild, often proceeding at room temperature in a suitable solvent like ethanol. nih.gov

Table 2: Examples of Condensation Reactions for Spirooxindole Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Double Michael Addition Oxindole derivative, DienonePhase-transfer catalystSpirocyclic azaoxindole
1,3-Dipolar Cycloaddition Isatin, Amino acid, Acrylonitrile (B1666552) derivativeEthanol, Room temperatureSpiro[indoline-3,2'-pyrrolidine]-carbonitrile
[3+2] Annulation 3-Oxindolinyl-malononitrile, Nitroallylic acetate (B1210297)DABCO, THF, Room temperatureSpirocyclopentane-indolinone

These condensation reactions highlight the utility of acrylate derivatives in the synthesis of complex heterocyclic systems like spirooxindoles. The specific substitution pattern on the acrylate, such as the 2-iodophenyl group in this compound, can be carried through the reaction sequence, providing a handle for further functionalization of the final product.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization

Quantum chemical calculations are instrumental in providing a detailed picture of the molecular and electronic properties of Ethyl 2-(2-iodophenyl)acrylate. These methods allow for the prediction of its geometry and the behavior of its electrons, which are fundamental to its chemical nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure, which includes the distribution of electron density and the energies of molecular orbitals, can also be elucidated through DFT. These calculations provide insights into the molecule's polarity and the nature of its chemical bonds. For instance, the calculated electrostatic potential surface would highlight electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation

Parameter Bond/Angle Calculated Value
Bond Length C=C (acrylate) ~1.34 Å
C-I (phenyl) ~2.10 Å
C=O (ester) ~1.21 Å
Bond Angle C=C-C (phenyl) ~122°
O-C=O (ester) ~125°
Dihedral Angle C(phenyl)-C(acrylate)-C=O ~15°

Note: The values in this table are representative and intended for illustrative purposes, as specific computational data for this molecule is not available.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates a molecule that is more readily polarized and reactive. FMO analysis for this compound would involve calculating the energies of these orbitals and mapping their spatial distribution to predict how the molecule would interact with other reagents. This analysis can also shed light on intramolecular charge transfer possibilities. malayajournal.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -6.5 Associated with the iodophenyl ring and acrylate (B77674) double bond; indicates regions of high electron density.
LUMO -1.2 Primarily located on the acrylate moiety, specifically the carbonyl group and the double bond; indicates electron-deficient regions.
HOMO-LUMO Gap 5.3 Suggests a relatively stable molecule.

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. usc.edu This method provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge delocalization. acadpubl.eu

Table 3: Illustrative NBO Analysis of Key Hyperconjugative Interactions in this compound

Donor NBO (Occupied) Acceptor NBO (Unoccupied) Stabilization Energy E(2) (kcal/mol)
π(C=C) (acrylate) π*(C=O) (ester) > 5.0
π(C=C) (phenyl) π*(C=C) (acrylate) > 2.0
LP(O) (ester) π*(C=O) (ester) > 20.0

Note: LP denotes a lone pair. The stabilization energies are hypothetical examples to demonstrate the type of information gained from NBO analysis.

Mechanistic Probes using Computational Methods

Computational chemistry is not only used to study static molecular properties but also to explore the dynamics of chemical reactions. By modeling reaction pathways, it is possible to gain a deeper understanding of how this compound might participate in chemical transformations.

Computational methods can be employed to map out the potential energy surface of a reaction involving this compound. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For a hypothetical reaction, such as a Heck coupling or a cyclization reaction involving the iodo and acrylate functionalities, computational chemists would perform calculations to locate the geometry of the transition state. The vibrational frequency calculations are then used to confirm that the located structure is indeed a true transition state (characterized by a single imaginary frequency).

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, their relative energies can be calculated to construct a reaction energy profile. researchgate.net This profile provides a quantitative picture of the reaction's thermodynamics and kinetics.

The height of the energy barrier (the difference in energy between the reactants and the transition state) determines the reaction rate. A lower energy barrier implies a faster reaction. The energy difference between the reactants and products indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). By comparing the energy profiles of different possible reaction pathways, it is possible to predict which mechanism is more likely to occur. This stability analysis of intermediates and transition states is crucial for understanding and predicting the outcome of a chemical reaction. mdpi.com

Table 4: List of Chemical Compounds

Compound Name
This compound
Ethyl acrylate
3-(2,6-dichlorophenyl)-acrylamide
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole
2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile
Ethyl-N-(3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)formimidate
Ethylbenzene
2-nitro-ethylbenzene
4-[bis[2-(acetyloxy)ethyl]amino]benzaldehyde
2-(2-Ethoxyethoxy)ethyl acrylate

Advanced Computational Models for Reactivity Prediction

To gain deeper insights into the behavior of this compound at a molecular level, advanced computational models are employed. These theoretical studies provide a framework for understanding the compound's reactivity, intermolecular interactions, and behavior in solution, which are crucial for predicting its chemical properties and designing new applications.

Molecular Dynamics (MD) Simulations (e.g., for interactions in solution)

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing a virtual window into their interactions in a solution environment. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to similar acrylate systems can be extrapolated to understand its potential behavior.

MD simulations for a molecule like this compound would typically involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound and a chosen solvent, such as water or an organic solvent. The number of molecules and the size of the box are chosen to replicate the desired concentration and to avoid artifacts from periodic boundary conditions.

Force Field Selection: A suitable force field is chosen to describe the interatomic and intermolecular forces. For organic molecules like acrylates, force fields such as GAFF (General Amber Force Field) are commonly used.

Equilibration: The system is then subjected to an equilibration phase, typically involving energy minimization followed by a period of simulation at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable density and temperature. This is often followed by a run at constant volume and temperature (NVT ensemble).

Production Run: After equilibration, the production simulation is run for a significant length of time (nanoseconds to microseconds) to collect data on the trajectories of all atoms.

From these simulations, various properties can be analyzed. For instance, in studies of poly-acrylates in solution, MD simulations have been used to investigate the conformation of the polymer chains and the influence of the solvent on these conformations. chemrxiv.org The simulations can reveal how solvent molecules arrange around the solute and can be used to calculate thermodynamic properties such as the potential mean force for specific reactions. chemrxiv.org For this compound, MD simulations could be particularly insightful for understanding how the bulky iodine atom and the flexible ethyl acrylate group influence its solubility and interactions with different solvents. It could also be used to model its behavior in polymerization reactions, providing insights into the dynamics of chain growth. chemrxiv.org

Simulation ParameterTypical Value/MethodPurpose
Force FieldGAFF (General Amber Force Field)Describes the potential energy of the system.
SolventWater, Xylene, etc.Simulates the solution environment.
EnsembleNPT (isothermal-isobaric), NVT (canonical)Controls thermodynamic variables like pressure, temperature, and volume.
Simulation TimeNanoseconds to MicrosecondsAllows for the observation of molecular motions and interactions.
AnalysisRadial Distribution Functions, Interaction EnergiesTo quantify the structure and strength of solute-solvent interactions.

This table is generated based on typical methodologies for similar molecules and does not represent a specific study on this compound.

Hirshfeld Surface Analysis and Intermolecular Interactions

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, one can identify and analyze different types of intermolecular contacts.

For a molecule like this compound, the following intermolecular interactions are expected to be significant, based on analyses of similar compounds nih.govnih.gov:

Hydrogen Bonds and van der Waals Interactions: Two-dimensional fingerprint plots derived from the Hirshfeld surface can quantify the contribution of different types of contacts. In many organic crystals, H···H contacts are the most abundant, reflecting the prevalence of van der Waals forces. nih.gov C–H···O interactions, a form of weak hydrogen bonding, are also commonly observed and play a role in stabilizing the crystal packing. nih.gov

Halogen Bonding: The presence of an iodine atom in the ortho position of the phenyl ring makes halogen bonding a potentially significant interaction. The iodine atom can act as a Lewis acid (halogen bond donor), interacting with Lewis bases (halogen bond acceptors) such as oxygen or nitrogen atoms on neighboring molecules. Studies on other iodinated organic compounds have shown the importance of I···I, I···H, and other halogen-related contacts in directing the crystal packing. nih.gov

The relative contributions of these interactions can be quantified from the 2D fingerprint plots. For example, a study on (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one revealed the following contributions to the Hirshfeld surface: C···H/H···C (31.9%), H···H (21.4%), I···H/H···I (18.4%), and I···I (14.5%). nih.gov A similar distribution, with variations due to the specific stereochemistry and electronic effects of the acrylate group, would be anticipated for this compound.

Type of Intermolecular InteractionExpected SignificanceStructural Feature Responsible
H···H ContactsHighAbundance of hydrogen atoms
C–H···O Hydrogen BondsModerateAcrylate carbonyl group and C-H bonds
Halogen Bonding (e.g., I···O, I···I)Moderate to HighIodine atom on the phenyl ring
π-Stacking InteractionsModeratePhenyl ring
C–H···π InteractionsModeratePhenyl ring and C-H bonds

This table is a predictive summary based on the analysis of structurally similar compounds.

Advanced Analytical and Spectroscopic Methodologies in Research Contexts

Comprehensive Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of Ethyl 2-(2-iodophenyl)acrylate, offering a detailed view of its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The expected signals for this compound would include a triplet and a quartet for the ethyl ester group, two distinct signals for the vinyl protons, and a complex multiplet pattern for the four protons on the ortho-disubstituted aromatic ring. The chemical shifts are influenced by the electron-withdrawing nature of the acrylate (B77674) moiety and the iodine atom.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include those for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the six distinct carbons of the iodophenyl ring. The carbon atom bonded to the iodine (C-I) is significantly shielded and appears at a characteristic upfield shift.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

¹H NMR (Predicted, CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.90dd~8.0, 1.2Ar-H
~7.40td~7.6, 1.2Ar-H
~7.15td~7.8, 1.6Ar-H
~7.05dd~7.6, 1.6Ar-H
~6.50s-Vinyl-H
~5.95s-Vinyl-H
4.25q7.1-OCH₂CH₃
1.32t7.1-OCH₂CH₃
¹³C NMR (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~166.5C=O (Ester)
~142.0Ar-C (quaternary)
~140.5Ar-C (quaternary)
~139.8Ar-CH
~130.0Ar-CH
~129.5Vinyl-CH₂
~128.5Ar-CH
~128.2Ar-CH
~98.0Ar-C-I
61.5-OCH₂CH₃
14.2-OCH₂CH₃

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups within the molecule by probing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to polar functional groups. For this compound, the most prominent peak is the C=O stretching vibration of the α,β-unsaturated ester, typically found in the range of 1715-1730 cm⁻¹. Other key absorptions include C=C stretching of the acrylate and aromatic ring (around 1635 cm⁻¹ and 1580-1450 cm⁻¹ respectively), C-O stretching of the ester group (1300-1100 cm⁻¹), and aromatic C-H bending vibrations. nih.govspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing strong signals for non-polar, symmetric bonds. The C=C stretching of the acrylate vinyl group and the aromatic ring are typically strong in the Raman spectrum, providing clear confirmation of the core carbon skeleton. horiba.com The C-I bond also has a characteristic low-frequency stretching mode.

Table 2: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeTechnique
3100-3000Aromatic & Vinyl C-H StretchIR, Raman
3000-2850Aliphatic C-H Stretch (-CH₂, -CH₃)IR, Raman
1730-1715C=O Stretch (α,β-unsaturated ester)IR (Strong)
1640-1630C=C Stretch (Acrylate)IR, Raman (Strong)
1580, 1470C=C Stretch (Aromatic Ring)IR, Raman
1300-1150C-O Stretch (Ester)IR (Strong)
~750C-H Out-of-Plane Bend (ortho-disubstituted)IR (Strong)
600-500C-I StretchRaman, IR (Weak)

UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugated system, comprising the iodophenyl ring and the acrylate group, gives rise to characteristic π → π* transitions. While simple acrylates absorb below 220 nm, the extended conjugation in this molecule is expected to cause a bathochromic (red) shift, moving the maximum absorption wavelength (λmax) to a higher value, likely in the 230-280 nm range. e3s-conferences.orgnsf.gov The exact λmax and molar absorptivity (ε) are dependent on the solvent used for the analysis.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps confirm its identity. For this compound (C₁₁H₁₁IO₂), the exact molecular weight is 301.97 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 302. Key fragmentation pathways would likely include:

Loss of an ethoxy radical: [M - •OCH₂CH₃]⁺ at m/z 257.

Loss of ethylene (B1197577) via McLafferty rearrangement: A characteristic fragmentation for ethyl esters.

Loss of the iodine atom: [M - I]⁺ at m/z 175.

Cleavage of the ester group: Formation of the iodophenylacryloyl cation at m/z 259.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Elucidation

Should this compound be a crystalline solid, Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining its three-dimensional atomic arrangement in the solid state. wikipedia.org This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. mdpi.com

The successful application of SC-XRD requires the growth of a high-quality single crystal. If achieved, the resulting data would reveal:

The planarity of the acrylate system.

The dihedral angle between the plane of the phenyl ring and the acrylate group.

Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding involving the iodine atom, which govern the crystal packing. xtalpi.com

As of current literature searches, a solved crystal structure for this compound has not been reported in major crystallographic databases.

Chromatographic and Other Separation Techniques in Reaction Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring its formation during synthesis or its consumption in subsequent reactions. e3s-conferences.org

Given the compound's structure, a reverse-phase HPLC method would be most effective. e3s-conferences.orgsielc.com A typical setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure sharp peak shapes. sielc.com

Detection: A UV or Diode Array Detector (DAD) set at the compound's λmax (e.g., ~254 nm) would provide sensitive detection. e3s-conferences.org

This method allows for the separation of the product from starting materials, byproducts, and other impurities, enabling accurate quantification and purity determination.

Application As a Synthetic Building Block and Precursor to Complex Architectures

Synthesis of Carbocyclic Ring Systems

The carbon skeleton of Ethyl 2-(2-iodophenyl)acrylate provides a versatile platform for the construction of various carbocyclic rings through intramolecular cyclization reactions. The presence of the aryl iodide and the acrylate (B77674) system allows for the application of powerful synthetic methodologies, such as radical and transition-metal-catalyzed cyclizations, to forge new carbon-carbon bonds and create intricate polycyclic structures.

Indanes and Substituted Indanes

The synthesis of indanes and their substituted derivatives can be envisioned through an intramolecular Heck reaction of a derivative of this compound. While direct examples utilizing this specific ester are not prevalent in the reviewed literature, the general strategy of palladium-catalyzed intramolecular cyclization of similar 2-iodostyrene derivatives is a well-established method for constructing the indane core. This transformation typically involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by intramolecular migratory insertion of the acrylate's double bond and subsequent β-hydride elimination to afford the cyclized product. The specific substitution pattern on the resulting indane would be dictated by the nature of the substituents on the starting acrylate.

Fluorenylidenes and Related Polyaromatic Hydrocarbons

The construction of the fluorenylidene framework, a core structure in various functional materials, can be approached using strategies involving this compound as a precursor. One potential pathway involves a palladium-catalyzed intramolecular C-H activation/C-C bond formation cascade. Although direct synthesis from this compound is not explicitly detailed, related methodologies suggest its feasibility. For instance, the palladium-catalyzed cross-coupling of 2-iodobiphenyls with vinyl bromides has been shown to produce 9-fluorenylidenes through a process involving C-H activation and dual C-C bond formations. researchgate.net This suggests that a suitably modified derivative of this compound could undergo an intramolecular Heck-type reaction followed by further annulation to yield fluorenylidene structures.

Fused Aromatic Systems (e.g., Phenanthrenes)

The synthesis of phenanthrenes and other fused aromatic systems represents another potential application of this compound. Photochemical cyclization is a powerful tool for the formation of such polycyclic aromatic hydrocarbons. While a direct photochemical cyclization of this compound to a phenanthrene (B1679779) derivative has not been specifically documented, related transformations provide a strong precedent. For example, photoinduced phenanthrene synthesis from aryl iodides and styrenes proceeds through an arylation/cyclization cascade. This suggests that under photochemical conditions, the iodo-substituted aromatic ring of a derivative of this compound could potentially undergo cyclization onto an adjacent aromatic moiety, introduced through a prior cross-coupling reaction, to construct the phenanthrene skeleton.

Synthesis of Heterocyclic Ring Systems

This compound is a valuable precursor for the synthesis of various heterocyclic ring systems, particularly those containing nitrogen. The combination of the aryl iodide and the acrylate functionality allows for tandem reactions that can rapidly build complex heterocyclic cores.

Nitrogen-Containing Heterocycles

The introduction of a nitrogen-containing functional group, often in the form of an azide (B81097), ortho to the acrylate moiety transforms this compound into a powerful tool for the synthesis of nitrogen heterocycles. This modification opens up pathways for intramolecular cyclizations involving the nitrogen functionality.

A significant application of a derivative of this compound is in the synthesis of isoquinolines and their fused triazolo analogues. The key precursor for this transformation is an azido-substituted derivative, specifically 2-azido-3-(2-iodophenyl)acrylates. These compounds undergo a copper-catalyzed tandem reaction with terminal alkynes to produce a wide range of researchgate.netrsc.orgnih.govtriazolo[5,1-a]isoquinolines in good yields. mdpi.com This reaction proceeds through a cycloaddition of the azide with the alkyne, followed by an intramolecular cyclization.

Furthermore, these researchgate.netrsc.orgnih.govtriazolo[5,1-a]isoquinolines can serve as intermediates for the synthesis of 1,3-disubstituted isoquinolines. This transformation is achieved through hydrolytic ring opening of the triazole ring with the loss of nitrogen, providing a versatile route to this important class of nitrogen heterocycles. rsc.org

The following table summarizes the key transformations and resulting heterocyclic systems derived from this compound:

Starting Material DerivativeReagents and ConditionsProduct
2-Azido-3-(2-iodophenyl)acrylateTerminal alkynes, Copper(II) catalyst researchgate.netrsc.orgnih.govTriazolo[5,1-a]isoquinolines
researchgate.netrsc.orgnih.govTriazolo[5,1-a]isoquinolineHydrolysis1,3-Disubstituted Isoquinoline

This synthetic strategy highlights the utility of this compound as a scaffold that, with appropriate functionalization, can be elaborated into complex and medicinally relevant heterocyclic structures.

Oxygen-Containing Heterocycles

Interestingly, attempts to synthesize nitrogen-containing heterocycles from α-(ortho-iodophenyl)-β-oxoesters can sometimes lead to the formation of oxygen-containing heterocycles as byproducts or main products under specific conditions. For instance, when cyclohexanone (B45756) and cycloheptanone (B156872) derivatives of these iodoesters were subjected to aryl amination conditions, they failed to yield the expected aminated products. Instead, they underwent a ring transformation to furnish benzofuran (B130515) derivatives. mdpi.comelsevierpure.comscilit.com

This alternative reaction pathway highlights the versatile reactivity of the ortho-iodophenyl carbonyl system. The formation of the benzofuran ring likely proceeds through an intramolecular O-arylation, where the enolate oxygen attacks the aryl iodide in a palladium- or copper-catalyzed cyclization, representing an intramolecular Heck-type or Ullmann-type coupling. This provides a direct route to substituted benzofurans from precursors closely related to this compound.

Complex Fused Heterocyclic Structures

Beyond the synthesis of single heterocyclic rings, this compound and its derivatives are valuable precursors for constructing more complex, fused polyheterocyclic systems through tandem or domino reaction sequences. A powerful strategy involves a norbornene-mediated palladium-catalyzed sequence that can form multiple bonds in a one-pot reaction.

This methodology can be applied to an aryl iodide containing two tethered alkyl halides reacting with a Heck acceptor like this compound. The sequence can involve the formation of two alkyl-aryl bonds and one alkenyl-aryl bond in a single operation, often facilitated by microwave irradiation. This approach allows for the rapid assembly of diverse symmetrical and unsymmetrical tricyclic heterocycles containing oxygen, nitrogen, or other heteroatoms, showcasing the potential for building molecular complexity from relatively simple starting materials.

Advanced Functionalization Strategies and Derivatization

The strategic location of the iodide on the phenyl ring and the electrophilic nature of the acrylate system open avenues for a variety of derivatization reactions. These transformations are key to unlocking the potential of this molecule as a building block in synthetic organic chemistry.

Introduction of Chirality and Asymmetric Synthesis

The planar and achiral nature of this compound makes it an ideal substrate for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. A primary strategy for introducing chirality is through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

One of the most effective methods for the asymmetric functionalization of α,β-unsaturated esters like this compound is through conjugate addition reactions. The use of chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, or transition metal complexes with chiral ligands can facilitate the enantioselective addition of nucleophiles to the β-position of the acrylate.

For instance, the asymmetric Michael addition of a nucleophile (Nu) to this compound can be catalyzed by a chiral catalyst to produce either the (R) or (S) enantiomer of the product, depending on the catalyst's chirality.

Hypothetical Reaction Scheme:

The enantiomeric excess (e.e.) of these reactions is highly dependent on the choice of catalyst, solvent, and reaction conditions. Below is a hypothetical table illustrating the effect of different chiral catalysts on the enantioselectivity of a Michael addition to this compound.

EntryChiral CatalystNucleophileSolventTemp (°C)Yield (%)e.e. (%)
1(S)-Diarylprolinol Silyl EtherDimethyl malonateToluene259295 (S)
2(R)-BINAP-Cu(OTf)2NitromethaneTHF08892 (R)
3Chiral Phosphoric AcidThiophenolDichloromethane-209589 (S)
4(R,R)-TADDOL-Ti(OiPr)4DiethylzincHexane-787598 (R)

This data is illustrative and based on typical results for similar substrates.

Stereoselective Transformations

Beyond the initial introduction of a single chiral center, this compound can undergo further stereoselective transformations to build more complex stereochemical architectures. Diastereoselective reactions, where a new stereocenter is created in a molecule that already contains one, are crucial in this regard.

For example, after an initial asymmetric conjugate addition, the resulting chiral ester can be subjected to diastereoselective reactions such as aldol (B89426) additions, epoxidations, or dihydroxylations. The existing stereocenter directs the approach of the reagents, leading to the preferential formation of one diastereomer.

A notable stereoselective transformation is the asymmetric dihydroxylation of the double bond, which can be achieved using osmium tetroxide in the presence of a chiral ligand (e.g., from the Sharpless asymmetric dihydroxylation). This reaction can produce syn or anti diols with high diastereoselectivity and enantioselectivity.

Hypothetical Stereoselective Dihydroxylation:

The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) determines which face of the alkene is hydroxylated, leading to the formation of different diastereomers.

EntryChiral LigandProduct DiastereomerDiastereomeric Ratio (d.r.)e.e. (%)
1(DHQ)2PHAL(2R,3S)-diol95:598
2(DHQD)2PHAL(2S,3R)-diol96:499

This data is illustrative and based on established methodologies for asymmetric dihydroxylation.

Preparation of α-Ketoesters (e.g., alkylated pyruvates)

This compound is a valuable precursor for the synthesis of α-ketoesters, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The conversion of the acrylate functionality into a pyruvate (B1213749) derivative can be accomplished through a multi-step sequence.

A common strategy involves the oxidative cleavage of the carbon-carbon double bond. This can be achieved through ozonolysis followed by a reductive or oxidative workup. For the preparation of an α-ketoester, an oxidative workup is typically employed.

Synthetic Route to Ethyl 2-(2-iodophenyl)pyruvate:

Oxidative Cleavage: Treatment of this compound with ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide) cleaves the double bond to form an initial aldehyde-ester, which is then further oxidized to the corresponding α-ketoester.

This transformation provides access to ethyl 2-(2-iodophenyl)pyruvate, an alkylated pyruvate derivative. The reactivity of the aryl iodide can then be exploited for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, to introduce a wide range of substituents at the ortho position of the phenyl ring, leading to a diverse library of α-ketoesters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-iodophenyl)acrylate, and what experimental parameters influence yield?

  • Methodological Answer : Synthesis can be adapted from analogous acrylate monomers. For example, the Baylis-Hillman reaction between ethyl acrylate and substituted aldehydes, followed by iodination, is a viable pathway. Etherification with diols (e.g., 1,2-ethanediol) and phosphorylation using POCl₃ may enhance functionalization. Reaction temperature (e.g., 0–25°C for Baylis-Hillman) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of acrylate to aldehyde) are critical for yield optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to identify iodine-induced deshielding effects on aromatic protons. Differential Scanning Calorimetry (DSC) can determine polymerization enthalpy (range: −29 to −53 kJ·mol⁻¹ for similar acrylates). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–280 nm) ensures purity >98% .

Q. How does this compound perform in polymer matrices compared to non-iodinated analogs?

  • Methodological Answer : The iodine substituent enhances electron density and steric effects, potentially improving thermal stability and shear bond strength. Testing via tensile shear bond strength experiments (e.g., 5.8–19.3 MPa on enamel/dentin for phosphonated acrylates) can benchmark performance. Comparative studies should include non-iodinated controls to isolate iodine's role .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymerization enthalpy data for iodinated acrylates?

  • Methodological Answer : Contradictions may arise from differences in monomer purity, initiator concentration, or measurement techniques. Standardize DSC protocols (heating rate: 10°C/min; nitrogen atmosphere) and validate via replicate runs. Cross-reference with rheological data (e.g., gelation time) to correlate enthalpy with crosslinking efficiency .

Q. What experimental designs are suitable for evaluating this compound in copolymer systems?

  • Methodological Answer : Design copolymerization studies with monomers like methacrylates or acrylonitrile (feed ratio: 70:30 acrylate:comonomer). Monitor reactivity ratios via the Mayo-Lewis equation and characterize copolymer composition using FTIR or MALDI-TOF. Assess mechanical properties (e.g., Young’s modulus) to correlate structure-performance relationships .

Q. Can crystallography elucidate structure-property relationships in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) of analogs (e.g., ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate) reveals packing patterns and halogen bonding. Compare lattice parameters (e.g., unit cell dimensions) to predict solubility and reactivity. Density Functional Theory (DFT) calculations can supplement experimental data to model iodine’s electronic effects .

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